2-methyl-3-phenyl-N-[4-(propan-2-yl)phenyl]-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine
Description
Properties
Molecular Formula |
C25H26N4 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
11-methyl-10-phenyl-N-(4-propan-2-ylphenyl)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine |
InChI |
InChI=1S/C25H26N4/c1-16(2)18-12-14-20(15-13-18)26-24-21-10-7-11-22(21)27-25-23(17(3)28-29(24)25)19-8-5-4-6-9-19/h4-6,8-9,12-16,26H,7,10-11H2,1-3H3 |
InChI Key |
FIRGCWNIAVSTFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2NC5=CC=C(C=C5)C(C)C |
Origin of Product |
United States |
Preparation Methods
Critical Reaction Parameters:
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Catalyst | Acetic acid (6 equiv) | Prevents byproduct formation |
| Atmosphere | O₂ (1 atm) | Maximizes dehydrogenation |
| Temperature | 130°C | Ensures complete cyclization |
Mechanistically, the β-diketone undergoes enolization, followed by nucleophilic attack on the pyrazolo[1,5-a]pyrimidine and subsequent oxidative cyclization.
Optimization and Challenges
Byproduct Mitigation
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Key Properties
- Structural Diversity : The ability to modify positions on the pyrazolo[1,5-a]pyrimidine scaffold leads to a wide range of derivatives with varying biological activities.
- Biocompatibility : Many derivatives exhibit lower toxicity levels, making them suitable candidates for drug development.
- Anticancer Potential : Numerous studies have highlighted the anticancer properties of pyrazolo[1,5-a]pyrimidines, leading to their exploration as therapeutic agents against various cancers.
Antitumor Applications
Recent research has focused on the antitumor effects of pyrazolo[1,5-a]pyrimidine derivatives. The compound has been investigated for its ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells.
Case Studies
- In Vitro Studies : Various studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant cytotoxicity against different cancer cell lines. For example, compounds have been shown to inhibit proliferation in breast cancer and leukemia cell lines through specific kinase inhibition .
- In Vivo Studies : Animal model studies are crucial for evaluating the therapeutic potential of these compounds. Research indicates that certain pyrazolo[1,5-a]pyrimidine derivatives can significantly reduce tumor size and improve survival rates in xenograft models .
Enzymatic Inhibition
Another important application of 2-methyl-3-phenyl-N-[4-(propan-2-yl)phenyl]-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine is its role as an enzyme inhibitor.
Target Enzymes
The compound has shown promise in inhibiting enzymes that play critical roles in various biological processes:
- Protein Kinases : Inhibition of specific kinases can lead to alterations in signaling pathways that are crucial for tumor growth and survival.
Research Findings
Studies have indicated that this compound can selectively inhibit certain isoforms of protein kinases with minimal off-target effects. This selectivity is vital for reducing potential side effects associated with broader-spectrum inhibitors .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous pyrazolo[1,5-a]pyrimidine derivatives, focusing on molecular features and substituent effects.
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects on Lipophilicity and Solubility :
- The target compound’s isopropylphenyl group contributes to high lipophilicity, which may limit aqueous solubility but improve membrane permeability .
- In contrast, the methoxyethyl group in ’s compound introduces polarity, likely enhancing solubility .
The tert-butyl group in ’s compound creates significant steric hindrance, which could reduce off-target interactions but also limit binding pocket accessibility .
Positional Isomerism :
- Derivatives with amine groups at position 7 (e.g., and ) versus position 8 (target compound) may exhibit divergent biological activities due to spatial orientation differences in target binding .
Biological Implications :
- While specific activity data are absent in the evidence, fluorine () and chlorine () substituents are commonly used to optimize pharmacokinetic properties, such as metabolic stability and bioavailability .
Limitations of Available Data:
- No direct biological or pharmacological data for the target compound are provided in the evidence.
- Comparisons rely on structural analogies and established structure-activity relationship (SAR) principles.
Biological Activity
The compound 2-methyl-3-phenyl-N-[4-(propan-2-yl)phenyl]-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine is a member of the pyrazolo[1,5-a]pyrimidine family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its pharmacological potential.
Structural Overview
The compound features a complex structure that includes a cyclopenta[d]pyrazolo core fused with a pyrimidine ring. Its molecular formula is , and its structural characteristics contribute to its interactions with biological targets.
Antitumor Activity
Recent studies have demonstrated that pyrazolo[1,5-a]pyrimidines exhibit significant antitumor properties. For instance, compounds from this class have been shown to inhibit tubulin polymerization and induce apoptosis in cancer cells.
Case Study: Inhibition of Tubulin Polymerization
A study reported that derivatives of pyrazolo[4,3-d]pyrimidines exhibited potent inhibition of tubulin polymerization with IC50 values ranging from 0.42 to 0.49 µM. The presence of specific substituents on the pyrazolo scaffold was crucial for enhancing biological activity (Table 1) .
| Compound | IC50 (µM) | Biological Activity |
|---|---|---|
| 3 | 0.42 | Tubulin inhibition |
| 5 | 0.45 | Tubulin inhibition |
| 9 | 0.49 | Tubulin inhibition |
The selectivity of this compound for various protein kinases has been evaluated in vitro. It was found to exhibit selective inhibition against certain kinases, which is critical for minimizing off-target effects in therapeutic applications.
Table: Selectivity Profile
| Protein Kinase | % Residual Activity at 10 µM |
|---|---|
| AURKB | 31% |
| CLK2 | 37% |
| PI5P4Kγ | Kd = 7.1 nM |
These findings indicate that the compound can effectively engage specific targets involved in cellular signaling pathways, which is essential for its potential use in treating various cancers .
Neuroprotective Effects
Emerging research suggests that pyrazolo[1,5-a]pyrimidines may also possess neuroprotective properties. These compounds have shown promise in modulating pathways related to neurodegenerative diseases.
In Vivo Studies
In vivo pharmacokinetic studies have indicated favorable brain penetration and prolonged half-lives for certain derivatives. For example, a related compound demonstrated a half-life exceeding two hours in mouse models, suggesting its potential for therapeutic use in neurodegenerative disorders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
